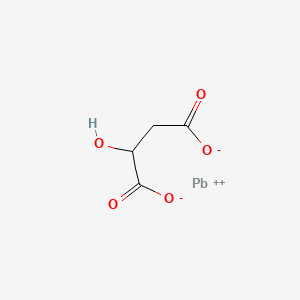
Lead malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead malate is a chemical compound formed by the combination of lead and malic acid It is a salt of lead and malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle this compound is not commonly found in nature and is typically synthesized for research and industrial purposes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead malate can be synthesized through the reaction of lead(II) acetate with malic acid. The reaction typically occurs in an aqueous solution, where lead(II) acetate is dissolved in water and then mixed with a solution of malic acid. The resulting this compound precipitates out of the solution and can be collected by filtration.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by proportionally increasing the quantities of lead(II) acetate and malic acid used. The reaction conditions, such as temperature and pH, can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Lead malate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield elemental lead and malic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Metal salts such as calcium chloride, magnesium sulfate.
Major Products Formed:
Oxidation: Lead oxide, carbon dioxide, and water.
Reduction: Elemental lead and malic acid.
Substitution: Metal malates (e.g., calcium malate, magnesium malate) and lead salts.
Wissenschaftliche Forschungsanwendungen
Lead malate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of certain materials and as a precursor for other lead-based compounds.
Wirkmechanismus
The mechanism of action of lead malate involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and concentration of this compound.
Vergleich Mit ähnlichen Verbindungen
Lead malate can be compared with other lead salts and malate compounds:
Lead Acetate: Similar in that both contain lead ions, but lead acetate is more commonly used and studied.
Calcium Malate: Contains calcium instead of lead, making it less toxic and more suitable for use in food and supplements.
Magnesium Malate: Similar to calcium malate, it is used for its health benefits and is non-toxic.
Conclusion
This compound is a compound with unique properties and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it an interesting subject of study. its toxicity poses challenges and limits its use, necessitating careful handling and consideration in research and industrial contexts.
Eigenschaften
CAS-Nummer |
816-68-2 |
|---|---|
Molekularformel |
C4H4O5Pb |
Molekulargewicht |
339 g/mol |
IUPAC-Name |
2-hydroxybutanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O5.Pb/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI-Schlüssel |
AQVKIYUWIAJIOT-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
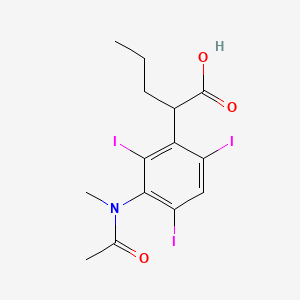
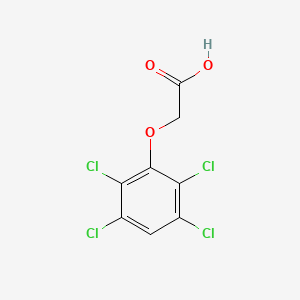

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

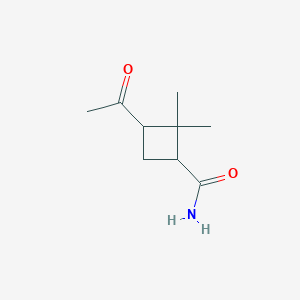
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
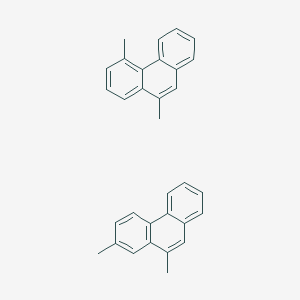

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

